Fmoc-N-(butyl)-glycine

Beschreibung

BenchChem offers high-quality Fmoc-N-(butyl)-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-(butyl)-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

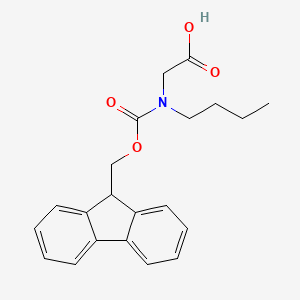

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYCZGWKMLVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-N-(butyl)-glycine CAS number and properties

CAS Number: 234442-58-1 Synonyms: Fmoc-N-n-butylglycine, Fmoc-Nnle-OH (N-norleucine), 2-(N-(9-fluorenylmethoxycarbonyl)-N-butylamino)acetic acid.

Executive Summary

Fmoc-N-(butyl)-glycine is a specialized amino acid derivative used primarily as a "monomer" building block in the synthesis of peptoids (poly-N-substituted glycines) and peptidomimetics.[1] Unlike standard amino acids where the side chain is attached to the

This structural modification confers unique properties to the resulting oligomer:

-

Proteolytic Stability: The absence of the amide hydrogen prevents recognition and cleavage by standard proteases.

-

Structural Rigidity & Isomerism: The tertiary amide bond allows for cis/trans isomerization, enabling the formation of novel secondary structures like peptoid helices (polyproline type-I-like).

-

Hydrophobicity: The butyl chain introduces significant hydrophobic character without the steric bulk of branched alkyls (like

-butyl), facilitating membrane permeability studies.

This guide details the physicochemical properties, synthesis of the building block, and its integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

| Property | Data |

| CAS Number | 234442-58-1 |

| Chemical Formula | |

| Molecular Weight | 353.41 g/mol |

| IUPAC Name | 2-[butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

| Appearance | White to off-white crystalline powder |

| Melting Point | 111 – 122 °C |

| Solubility | Soluble in DMF, DCM, DMSO; Sparingly soluble in water |

| Purity Standard | |

| Storage | 2–8 °C, Desiccated (Hydroscopic potential) |

Synthesis of the Building Block

While many researchers purchase this compound, understanding its synthesis is crucial for troubleshooting impurities (e.g., free butylamine or unreacted glycine). The synthesis typically follows a reductive amination or alkylation route prior to Fmoc protection.

Route A: Reductive Amination (Standard)

-

Schiff Base Formation: Glyoxylic acid is reacted with

-butylamine. -

Reduction: The imine is reduced (using

or -

Fmoc Protection: The secondary amine is protected using Fmoc-OSu or Fmoc-Cl under basic conditions (

/Dioxane).

Route B: Alkylation (Alternative)

-

Alkylation: Benzyl bromoacetate is reacted with excess

-butylamine. -

Hydrolysis: The benzyl ester is removed via hydrogenation or saponification.

-

Protection: Fmoc protection of the secondary amine.

Application in Solid-Phase Peptide Synthesis (SPPS)[5]

The "Monomer" vs. "Sub-monomer" Method

In peptoid synthesis, there are two distinct strategies. Fmoc-N-(butyl)-glycine is used in the Monomer Method .

-

Sub-monomer Method: Iterative addition of bromoacetic acid followed by displacement with

-butylamine. (Cheaper, no chiral centers, but harder to introduce complex side chains). -

Monomer Method (Using Fmoc-N-butyl-Gly-OH): Uses standard SPPS coupling cycles. This allows for the incorporation of N-substituted residues into standard peptide sequences (hybrids) with high sequence control.

Critical Protocol: Coupling N-Alkylated Residues

Coupling onto an N-substituted residue or coupling an N-substituted residue is chemically difficult due to steric hindrance at the nitrogen atom. Standard carbodiimide chemistry (DIC/HOBt) often results in low yields or deletion sequences.

Recommended Coupling Conditions

Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are required. The 7-aza group in HATU provides a neighboring group effect that accelerates the reaction.

Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (

min). Note: N-alkylated Fmoc groups are sometimes more labile; avoid prolonged exposure. -

Activation:

-

Amino Acid: 4.0 eq Fmoc-N-(butyl)-glycine

-

Activator: 3.9 eq HATU

-

Base: 8.0 eq DIPEA (Diisopropylethylamine)

-

Solvent: DMF (Minimum volume to maintain high concentration).

-

-

Coupling: Shake for 1–2 hours.

-

Optimization: Double coupling is highly recommended for N-alkylated residues.

-

-

Monitoring: The Kaiser test is not effective for secondary amines (N-terminal N-butyl). Use the Chloranil Test or p-Nitrophenol ester test to detect free secondary amines.

Troubleshooting "Difficult Sequences"

-

Steric Clash: The

-butyl chain creates significant steric shielding. If coupling the next amino acid onto the N-butylglycine is slow, switch to PyAOP or increase temperature to 50°C (microwave-assisted SPPS is highly effective here). -

Cis/Trans Isomerization: The product may show broadened peaks in HPLC due to slow rotation around the tertiary amide bond. Run analytical HPLC at elevated temperatures (60°C) to sharpen peaks.

Visualizing the Workflow

The following diagram illustrates the integration of Fmoc-N-(butyl)-glycine into a standard SPPS cycle, contrasting it with the sub-monomer approach.

Caption: Workflow comparison: Monomer method (using Fmoc-N-(butyl)-glycine) vs. Sub-monomer method.

Applications in Drug Discovery[5][7][8]

Peptidomimetics & Stability

Fmoc-N-(butyl)-glycine is a critical tool for "peptoid scanning." Similar to alanine scanning, researchers replace native amino acids with N-butylglycine to:

-

Identify Hydrogen Bond Donors: Replacing a residue with N-butylglycine removes the amide proton. If activity is lost, that proton was essential for binding.

-

Increase Half-Life: The resulting tertiary amide is resistant to chymotrypsin and other proteases.

Membrane Permeability

The

References

-

Biosynce . (n.d.). Fmoc-n-(butyl)-glycine CAS 234442-58-1 Manufacturers Suppliers Factory. Retrieved from [Link]

- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Contextual grounding for Sub-monomer vs Monomer comparison).

-

University of California, Irvine (Nowick Lab) . (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link] (Specific guidance on HATU/HOAt for N-methyl/N-alkyl amino acids).

Sources

An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-(butyl)-glycine

Introduction: The Critical Role of N-Alkylated Amino Acids in Peptide Science

In the landscape of modern peptide synthesis and drug development, N-alkylated amino acids represent a cornerstone for innovation. Among these, Fmoc-N-(butyl)-glycine has emerged as a particularly valuable building block. Its unique structure, featuring a butyl group on the alpha-amino nitrogen, imparts favorable characteristics to peptides, including enhanced solubility and proteolytic stability.[1][2] This guide provides a comprehensive technical overview of the solubility and stability of Fmoc-N-(butyl)-glycine, offering field-proven insights for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is paramount for optimizing solid-phase peptide synthesis (SPPS), ensuring high yields, and ultimately, the successful creation of novel peptide-based therapeutics and biomaterials.[1]

I. Physicochemical Properties of Fmoc-N-(butyl)-glycine

A foundational understanding of the physicochemical properties of Fmoc-N-(butyl)-glycine is essential for its effective application.

| Property | Value | Source |

| Molecular Weight | 353.42 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 111-122 °C | [1] |

| Purity | Typically >98% (HPLC) | Varies by supplier |

| Storage Conditions | 0-8 °C, desiccated | [1] |

Note: Purity and melting point can vary between suppliers and batches. It is crucial to consult the certificate of analysis for specific values.

II. Solubility Profile: A Solvent-by-Solvent Analysis

The solubility of Fmoc-N-(butyl)-glycine is a critical parameter that directly impacts its handling and reactivity during peptide synthesis. The presence of both the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the N-butyl group, alongside the polar carboxylic acid, results in a nuanced solubility profile.[1][3]

Common Solvents in Peptide Synthesis

The following table summarizes the solubility of Fmoc-N-(butyl)-glycine in solvents frequently employed in SPPS. It is important to note that quantitative, comparative solubility data for many Fmoc-amino acids is not always readily available in a single public resource, and empirical determination is often necessary for specific applications.[4]

| Solvent | Abbreviation | Polarity | General Solubility | Key Insights & Causality |

| N,N-Dimethylformamide | DMF | Polar aprotic | Highly Soluble | DMF is an excellent solvent for most Fmoc-amino acids due to its ability to solvate both the polar and nonpolar regions of the molecule.[3] It is the most common solvent used in Fmoc-SPPS.[5] |

| N-Methyl-2-pyrrolidone | NMP | Polar aprotic | Highly Soluble | Similar to DMF, NMP is a strong polar aprotic solvent that effectively dissolves Fmoc-amino acids. It can sometimes be a superior solvent for preventing aggregation in difficult sequences.[3] |

| Dichloromethane | DCM | Nonpolar | Limited | DCM is generally a poor solvent for zwitterionic amino acid derivatives.[4] Its use is more common in Boc-SPPS and for washing steps. |

| Acetonitrile | ACN | Polar aprotic | Moderately Soluble | ACN's polarity is lower than DMF, leading to reduced solubility for many Fmoc-amino acids. It is often used in HPLC mobile phases for purification and analysis. |

| Methanol / Ethanol | MeOH / EtOH | Polar protic | Moderately Soluble | The solubility in alcohols decreases with increasing hydrocarbon chain length (methanol > ethanol > propanol). The hydrophobic character of the solvent plays a significant role. |

| Water | H₂O | Polar protic | Insoluble | Due to the zwitterionic nature of the free amino acid, it is soluble in water.[6] However, the large, hydrophobic Fmoc group renders the protected form insoluble in aqueous solutions. |

Experimental Protocol: Determining the Solubility of Fmoc-N-(butyl)-glycine

This protocol provides a standardized method for empirically determining the solubility of Fmoc-N-(butyl)-glycine in a solvent of interest.

Objective: To determine the saturation solubility of Fmoc-N-(butyl)-glycine at a specific temperature.

Materials:

-

Fmoc-N-(butyl)-glycine

-

Solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Fmoc-N-(butyl)-glycine to a known volume of the solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a minimum of 24 hours to ensure that the dissolution has reached equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-N-(butyl)-glycine of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Monitor the elution at a wavelength where the Fmoc group has a strong absorbance (e.g., 266 nm or 301 nm).[3][7]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of Fmoc-N-(butyl)-glycine in the chosen solvent at the specified temperature.

-

Caption: Workflow for determining the solubility of Fmoc-N-(butyl)-glycine.

III. Stability Profile: Understanding and Mitigating Degradation

The stability of Fmoc-N-(butyl)-glycine is a critical factor for successful peptide synthesis. While generally stable under standard storage conditions, degradation can occur under specific chemical environments encountered during SPPS.

Key Factors Influencing Stability

-

Base-Mediated Deprotection: The Fmoc group is designed to be labile to basic conditions, typically a 20% solution of piperidine in DMF.[5] This is the intended mechanism for its removal during SPPS. However, prolonged exposure to milder bases can lead to premature deprotection.

-

Temperature: Elevated temperatures can accelerate degradation pathways.[][9] It is advisable to store Fmoc-amino acids in a cool environment.

-

Light: The Fmoc group is known to be sensitive to light, particularly in solution.[] Prolonged exposure should be avoided to prevent photochemical degradation.

-

Moisture: The presence of moisture can lead to hydrolysis of the Fmoc group, especially at elevated temperatures.[]

Potential Degradation Pathways

-

Premature Fmoc-Deprotection: Exposure to basic conditions, even mild ones, can lead to the cleavage of the Fmoc group, generating a free amine. This can result in the formation of deletion sequences during peptide synthesis.

-

Diketopiperazine (DKP) Formation: This is a common side reaction in peptides containing a secondary amine at the N-terminus, such as N-alkylated amino acids, especially when proline or glycine is in the second position. While less of a concern for the monomer itself, it is a critical consideration after coupling the second amino acid.

-

Hydrolysis: In the presence of water, particularly under non-neutral pH conditions, the carbamate linkage of the Fmoc group can be hydrolyzed.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of Fmoc-N-(butyl)-glycine under specific conditions (e.g., in a particular solvent over time).

Objective: To monitor the degradation of Fmoc-N-(butyl)-glycine over time under defined conditions.

Materials:

-

Fmoc-N-(butyl)-glycine

-

Solvent or solution to be tested

-

HPLC system with a UV detector

-

Thermostatically controlled incubator or oven

-

Analytical balance and volumetric glassware

Methodology:

-

Sample Preparation:

-

Prepare a solution of Fmoc-N-(butyl)-glycine of a known concentration in the solvent of interest.

-

Divide the solution into several vials for time-point analysis (e.g., t=0, 24h, 48h, 72h).

-

-

Incubation:

-

Store the vials under the desired conditions (e.g., specific temperature, light exposure).

-

The t=0 sample should be analyzed immediately.

-

-

HPLC Analysis:

-

At each time point, inject an aliquot of the solution onto the HPLC.

-

Use a suitable gradient method to separate the parent compound from any potential degradation products.

-

Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak corresponding to Fmoc-N-(butyl)-glycine.

-

-

Data Analysis:

-

Calculate the percentage of the remaining Fmoc-N-(butyl)-glycine at each time point relative to the t=0 sample.

-

Plot the percentage of the parent compound against time to determine the degradation rate.

-

Caption: Factors influencing the stability of Fmoc-N-(butyl)-glycine.

IV. Practical Recommendations for Handling and Use

-

Storage: Store Fmoc-N-(butyl)-glycine at 0-8 °C in a tightly sealed container, protected from light and moisture.[1][]

-

Dissolution: Dissolve the required amount of the amino acid in the appropriate solvent (typically DMF or NMP) immediately before use in the coupling reaction. Avoid preparing stock solutions that will be stored for extended periods, especially at room temperature.[3]

-

Coupling Reactions: Use standard coupling reagents such as HCTU or HATU for efficient activation and coupling.[5] The N-alkylation can sometimes lead to slower coupling kinetics, so extended coupling times or double coupling may be necessary in some cases.

-

Deprotection: Use a fresh solution of 20% piperidine in DMF for Fmoc removal.[5] Ensure complete removal of the piperidine by thorough washing of the resin before the subsequent coupling step to prevent premature deprotection of the incoming Fmoc-amino acid.

V. Conclusion

A thorough understanding of the solubility and stability of Fmoc-N-(butyl)-glycine is indispensable for its successful application in peptide synthesis. Its favorable solubility in common SPPS solvents like DMF and NMP facilitates its use in automated synthesizers.[1][3] While generally stable, researchers must be mindful of the potential for degradation due to exposure to base, heat, light, and moisture.[] By adhering to the protocols and recommendations outlined in this guide, scientists and drug development professionals can effectively harness the unique properties of Fmoc-N-(butyl)-glycine to create novel peptides with enhanced therapeutic potential.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

- Coin, I., Dölling, R., & Bienert, M. (2007). Fmoc-based solid-phase peptide synthesis: the state of the art. Australian Journal of Chemistry, 60(6), 379.

- Hart, M. J., & Arora, P. S. (2019). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research, 52(1), 136–147.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Thermal Cleavage of the Fmoc Protection Group. Letters in Organic Chemistry, 4(2), 93-95.

- Pearson, D. A., Blanchette, M., McKee, M. L., & Eason, M. G. (1998). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 47(1), 61-70.

- White, P. (Ed.). (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Wójcik, M., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc-Glycine. Materials (Basel, Switzerland), 13(17), 3848.

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(1), 4–27.

- Guryanov, I., et al. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Reactome. (n.d.). Glycine degradation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc-Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Enhancing Peptide Proteolytic Stability with Fmoc-N-(butyl)-glycine

Executive Summary

The therapeutic potential of peptides is immense, yet their clinical translation is frequently hampered by poor metabolic stability, primarily due to rapid degradation by proteases. A critical strategy to overcome this liability is the site-specific modification of the peptide backbone to sterically block protease access. This guide provides an in-depth technical overview of utilizing Fmoc-N-(butyl)-glycine, an N-alkylated amino acid derivative, to enhance the proteolytic resistance of synthetic peptides. We will explore the underlying mechanism of steric hindrance, provide field-proven, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and detail a robust workflow for quantifying the resultant stability gains. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design and synthesize more durable and effective peptide-based therapeutics.

The Challenge: Proteolytic Vulnerability of the Peptide Backbone

Peptides are naturally susceptible to enzymatic degradation by a vast array of proteases present in biological systems, such as plasma, serum, and the gastrointestinal tract.[1] These enzymes recognize specific amino acid sequences and catalyze the hydrolysis of the amide bonds that form the peptide backbone. This cleavage rapidly inactivates the peptide, leading to a short in-vivo half-life and diminished therapeutic efficacy.[2][3]

Exopeptidases cleave peptides from the N- or C-termini, while endopeptidases cleave within the sequence.[4] Traditional strategies to mitigate this include terminal modifications (acetylation, amidation), cyclization, or the incorporation of D-amino acids.[2][5] However, N-alkylation of the backbone amide nitrogen offers a direct and tunable approach to conferring resistance precisely at the site of enzymatic attack.[3][6]

The Solution: N-Alkylation for Steric Hindrance

Introducing an alkyl group, such as a butyl group, onto the amide nitrogen of a glycine residue fundamentally alters the local chemical environment of the peptide backbone.

Mechanism of Protection

The primary mechanism by which N-alkylation enhances proteolytic stability is steric hindrance . Proteases require a specific conformation and orientation of the peptide backbone to fit within their active site for catalysis. The presence of the N-butyl group introduces a bulky substituent that physically obstructs the approach of the protease and disrupts the necessary binding interactions, effectively "shielding" the adjacent peptide bonds from hydrolysis.

Interestingly, while N-methylation is a well-established strategy, the impact of increasing the alkyl chain length is not always linear. Some studies suggest that while N-methylation provides a significant stability enhancement, larger alkyl groups may not confer additional protection and could, in some enzymatic systems, slightly decrease stability compared to the N-methyl derivative.[2][7] This highlights the importance of empirical testing for each specific peptide and target protease, as the interplay between steric bulk and conformational changes is complex.

Caption: Mechanism of Steric Hindrance by N-Butylation.

Physicochemical Properties of Fmoc-N-(butyl)-glycine

To effectively utilize this building block, it is essential to be familiar with its properties.

| Property | Value | Reference |

| Synonyms | Fmoc-N-(butyl)-Gly-OH | [8] |

| CAS Number | 234442-58-1 | [8] |

| Molecular Formula | C₂₁H₂₃NO₄ | [8] |

| Molecular Weight | 353.42 g/mol | [8] |

| Appearance | White to off-white powder | [8] |

| Purity (HPLC) | ≥ 98% | [8] |

| Storage | Store at 0-8 °C, desiccated | [8] |

Experimental Section: Synthesis and Analysis

The incorporation of sterically hindered amino acids like Fmoc-N-(butyl)-glycine into a growing peptide chain requires optimized protocols to ensure high coupling efficiency.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Standard coupling reagents may be insufficient to overcome the steric hindrance of the N-butyl group.[7][8] High-reactivity uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate), are strongly recommended.[9][10] These reagents form highly reactive OAt or Oxyma active esters, respectively, which are effective for acylating sterically hindered secondary amines.[9]

Caption: SPPS Workflow for Incorporating Fmoc-N-(butyl)-glycine.

Detailed Protocol: Incorporation of Fmoc-N-(butyl)-glycine

This protocol assumes a standard Fmoc-SPPS strategy on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-N-(butyl)-glycine

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser Test Kit or Ninhydrin solution

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add another 2 mL of 20% piperidine in DMF. Agitate for 7-10 minutes.[11]

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Activation of Fmoc-N-(butyl)-glycine:

-

In a separate vial, dissolve Fmoc-N-(butyl)-glycine (4 equivalents, 0.4 mmol, 141 mg) and HATU (3.9 equivalents, 0.39 mmol, 148 mg) in 1 mL of DMF.

-

Add DIEA (8 equivalents, 0.8 mmol, 140 µL).

-

Vortex briefly. The solution may change color. This is the pre-activation step.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for at least 1 hour. Due to steric hindrance, a double coupling is highly recommended.

-

Drain the reaction solution.

-

-

Second Coupling (Double Couple): Repeat steps 3 and 4 for a second coupling cycle to ensure maximum incorporation.

-

Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents.

-

Monitoring:

-

Take a small sample of resin beads and perform a Kaiser test.

-

A negative result (beads remain yellow) indicates a complete reaction.

-

A positive result (beads turn blue/purple) indicates incomplete coupling. If positive, a third coupling may be attempted or the unreacted sites can be capped with acetic anhydride to prevent deletion sequences.

-

-

Continuation: Once coupling is complete, proceed with the deprotection and coupling of the next amino acid in the sequence.

Workflow for Proteolytic Stability Assay

A quantitative assessment is crucial to validate the efficacy of the N-butylation strategy. This is typically achieved by incubating the peptide in a relevant biological matrix (e.g., human serum, plasma) or with a specific protease (e.g., trypsin, chymotrypsin) and monitoring the disappearance of the parent peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.[12][13]

Caption: General Workflow for an In Vitro Proteolytic Stability Assay.

Detailed Protocol: In Vitro Human Serum Stability Assay

Materials:

-

Lyophilized test peptide (N-butylated) and control peptide (unmodified)

-

Pooled human serum (commercially available)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic Acid (TFA)

-

Microcentrifuge tubes

-

Thermomixer or water bath set to 37°C

-

RP-HPLC system with a C18 column

Procedure:

-

Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of both the control and N-butylated peptides in PBS.

-

Assay Setup:

-

In a microcentrifuge tube, add 190 µL of human serum. Pre-warm at 37°C for 5 minutes.

-

To initiate the reaction, add 10 µL of the 1 mg/mL peptide stock solution (final peptide concentration: 50 µg/mL). Vortex gently. This is your T=0 sample point for quenching, but the main reaction continues.

-

-

Incubation and Time Points:

-

Place the tube in a thermomixer at 37°C.

-

At each designated time point (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 20 µL aliquot of the serum-peptide mixture.

-

-

Quenching and Protein Precipitation:

-

Immediately add the 20 µL aliquot to a new tube containing 60 µL of ACN with 1% TFA. This stops the enzymatic reaction and precipitates serum proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject 20 µL onto an RP-HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A typical gradient might be 5% to 65% B over 20 minutes. This must be optimized for your specific peptide.

-

Detection: Monitor absorbance at 220 nm.

-

-

Data Analysis:

-

Integrate the peak area of the intact parent peptide at each time point.

-

Calculate the percentage of peptide remaining relative to the T=0 time point (Area_t / Area_t0 * 100).

-

Plot the percentage remaining versus time and determine the half-life (t½), which is the time required for 50% of the peptide to be degraded.

-

Expected Results and Data Interpretation

The incorporation of N-(butyl)-glycine is expected to significantly increase the half-life of the peptide in a proteolytic environment.

Illustrative Stability Data

The following table presents representative data for a model decapeptide and its N-butylated analog when incubated in human serum.

| Peptide | Modification | Half-Life (t½) in Human Serum (hours) |

| Model Peptide-1 | None (Standard Glycine) | 2.3 ± 0.4 |

| Model Peptide-1-NBG | N-(butyl)-glycine substitution | 38.5 ± 3.1 |

Note: Data are illustrative, based on typical stability enhancements observed for N-alkylated peptides. Actual results will vary depending on the peptide sequence and the position of the modification.[13]

The dramatic increase in half-life for the N-butylated version demonstrates the effectiveness of this strategy in protecting the peptide from degradation. This enhanced stability is a critical step towards developing peptides with improved pharmacokinetic profiles suitable for therapeutic use.

Conclusion and Field Insights

The use of Fmoc-N-(butyl)-glycine is a powerful and validated tool for enhancing the proteolytic stability of therapeutic peptide candidates. The causality is clear: the N-butyl group acts as a steric shield, preventing the peptide backbone from properly docking into the active site of degrading enzymes. While the synthesis requires specialized, high-efficiency coupling reagents like HATU or COMU to overcome steric hindrance, the protocol is robust and readily integrated into standard Fmoc-SPPS workflows. The resulting increase in peptide half-life can be the pivotal factor that transforms a promising but labile peptide lead into a viable drug candidate. As with any modification, it is imperative to subsequently confirm that the introduction of the N-butyl-glycine residue does not negatively impact the peptide's desired biological activity. This self-validating system of synthesis, stability analysis, and functional assessment provides a clear and effective pathway for the development of next-generation peptide therapeutics.

References

-

Lam, K. S., et al. (2012). Effect of Alkyl Length of Peptide–Polymer Amphiphile on Cargo Encapsulation Stability and Pharmacokinetics of 3-Helix Micelles. Molecular Pharmaceutics. [Link]

-

Chatterjee, J., et al. (2018). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Organic & Biomolecular Chemistry. [Link]

-

Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry. [Link]

-

Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS journal. [Link]

-

Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design. [Link]

-

Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]

-

Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Aldrich, J. V., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Journal of Peptide Science. [Link]

-

Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC–MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry. [Link]

-

Casanovas, A., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science. [Link]

-

Kleifeld, O., et al. (2010). Monitoring proteolytic processing events by quantitative mass spectrometry. Molecular & Cellular Proteomics. [Link]

-

Oh-oka, K., et al. (2017). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science. [Link]

-

Agyei, D., & Danquah, M. K. (2011). Industrial-scale manufacturing of pharmaceutical-grade bioactive peptides. Biotechnology advances. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. [Link]

-

Aapptec. Coupling Reagents. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

Böttger, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Anapharm Bioanalytics. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

-

Zhang, W., & Liu, L. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry. [Link]

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology. [Link]

-

Anapharm Bioanalytics. HPLC Analysis and Purification of Peptides. [Link]

-

Böttger, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Cunnah, P. (2019). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. ResearchGate. [Link]

-

Chen, Y., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. [Link]

-

Böttger, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Craik, D. J. (2006). The challenge of peptide synthesis. Chemical Society Reviews. [Link]

-

Albericio, F., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

-

L'Abbate, A., et al. (2016). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

- 1. The impact of the cation alkyl chain length on the wettability of alkylimidazolium-based ionic liquids at the nanoscale - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Fmoc-N-(butyl)-glycine and the Conformational Engineering of Peptoids

Executive Summary

Fmoc-N-(butyl)-glycine represents a pivotal building block in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the

This guide provides a deep technical analysis of how Fmoc-N-(butyl)-glycine influences peptide conformation, detailed protocols for its incorporation via Solid Phase Peptide Synthesis (SPPS), and its strategic utility in overcoming the pharmacokinetic limitations of traditional peptide therapeutics.

Part 1: Chemical Architecture & Steric Dynamics

The Structural Shift: From Amide to Tertiary Amide

The defining feature of Fmoc-N-(butyl)-glycine is the substitution of the amide proton (

-

Loss of H-Bond Donor: The absence of the amide proton removes a critical hydrogen bond donor. In standard

-helices and -

The Cis/Trans Equilibrium: In standard peptides, the trans isomer (

) is energetically favored over the cis isomer (

Conformational Constraints & Flexibility

While the N-butyl group increases the population of cis amide bonds, the achiral nature of the butyl chain (unlike chiral side chains like N-(1-phenylethyl)glycine) means it does not strongly enforce a specific helical screw sense (e.g., Polyproline Type I vs. II) on its own. Instead, it imparts conformational flexibility combined with local steric bulk .

Key Conformational Impacts:

-

Helix Destabilization: Disrupts standard

-helices. -

Peptoid Helix Formation: Can participate in polyproline-like helices if flanked by chiral N-substituted residues.

-

Loop Induction: Often used to induce turns or loops in cyclic peptidomimetics.

Part 2: Visualization of Conformational Pathways

The following diagram illustrates the thermodynamic equilibrium shift caused by N-substitution.

Caption: N-alkylation lowers the rotational energy barrier, significantly increasing the population of the cis-isomer compared to standard peptides.

Part 3: Synthesis & Incorporation Protocols

Incorporating N-butyl glycine can be achieved via two primary methods: Monomer Coupling or the Sub-monomer Method . The Sub-monomer method is generally superior for yield and cost-efficiency.

Method A: The Sub-Monomer Protocol (Recommended)

This method builds the N-substituted glycine directly on the resin in two steps, avoiding the difficult coupling of a sterically hindered N-alkyl amino acid.

Reagents:

-

Resin: Rink Amide or Wang Resin (0.6 mmol/g loading).

-

Acylation: Bromoacetic acid (1.0 M in DMF), DIC (Diisopropylcarbodiimide).

-

Displacement: Butylamine (1.0 M in DMF).

Step-by-Step Workflow:

-

Fmoc Deprotection: Remove Fmoc from the growing chain (20% piperidine/DMF, 2 x 10 min).[1] Wash with DMF (5x).

-

Acylation (Bromoacetylation):

-

Displacement (Nucleophilic Substitution):

-

Result: Resin-bound secondary amine ready for the next coupling.

Method B: Monomer Coupling (Fmoc-N-(butyl)-Gly-OH)

Direct coupling of the pre-made amino acid is possible but challenging due to steric hindrance at the nucleophilic amine of the previous residue if it is also N-substituted.

-

Activator: Use HATU/HOAt (stronger activation) instead of HBTU/HOBt.

-

Time: Double coupling (2 x 1 hr) is mandatory.

-

Monitoring: Chloranil test (for secondary amines) is required; Kaiser test will not work reliably on secondary amines.

Synthesis Workflow Diagram

Caption: The sub-monomer cycle avoids steric hindrance by installing the side chain via nucleophilic displacement rather than amide coupling.

Part 4: Applications in Drug Discovery[4]

Comparison: Peptide vs. N-Butyl Peptoid

The following table summarizes the functional shifts when replacing a Glycine or Alanine with Fmoc-N-(butyl)-glycine.

| Feature | Standard Peptide (Gly/Ala) | N-Butyl Peptoid |

| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (CO) only |

| Proteolytic Stability | Low (Rapid degradation) | High (Unrecognized by proteases) |

| Membrane Permeability | Low (Polar backbone) | Enhanced (Lipophilic butyl chain) |

| Conformation | Rigid Trans-Amide | Flexible Cis/Trans Mix |

| Solubility | Prone to aggregation | High (Disrupts aggregation) |

Strategic Utility

-

Proteolytic Resistance: The N-substituted backbone is not recognized by chymotrypsin or trypsin, extending plasma half-life from minutes to hours/days.

-

Cellular Uptake: The butyl chain increases lipophilicity without adding excessive molecular weight, improving passive diffusion across cell membranes.

-

Combinatorial Diversity: Using the sub-monomer method, the butyl group is just one of hundreds of available primary amines, allowing for rapid "SAR" (Structure-Activity Relationship) scanning.

References

-

ChemicalBook. (2025). FMOC-N-(BUTYL)-GLYCINE Properties and Suppliers. Retrieved from

-

Jawaharlal Nehru Centre for Advanced Scientific Research. (2022). Cis-trans Isomerization of Peptoid Amide Bonds. Retrieved from

-

National Institutes of Health (NIH). (2022). Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds. PubMed.[4] Retrieved from

-

Zuckermann, R. N., et al. (2011).[1] Solid-phase Submonomer Synthesis of Peptoid Polymers. JoVE / NIH. Retrieved from

-

Sigma-Aldrich. (n.d.).[5] Fmoc-alpha-t-butylglycine Product Sheet. Retrieved from [5]

Sources

- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-a-t-butylglycine Novabiochem 132684-60-7 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-N-(butyl)-glycine in Solid-Phase Peptide Synthesis

Introduction: Navigating the Steric Hurdles of N-Alkylated Amino Acids in SPPS

In the landscape of drug discovery and development, the incorporation of non-canonical amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. Among these, N-alkylated amino acids, like Fmoc-N-(butyl)-glycine, are of significant interest. The presence of an alkyl group on the amide nitrogen introduces conformational constraints and can protect against enzymatic degradation. However, this structural feature also presents a considerable challenge in solid-phase peptide synthesis (SPPS). The secondary amine of N-alkylated amino acids is sterically hindered and less nucleophilic compared to the primary amine of standard proteinogenic amino acids, which can lead to sluggish and incomplete coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate coupling reagents and optimized protocols for the efficient incorporation of Fmoc-N-(butyl)-glycine into peptide chains.

The Critical Role of the Coupling Reagent: A Mechanistic and Efficacy Comparison of HBTU and HATU

The success of coupling a sterically hindered amino acid like Fmoc-N-(butyl)-glycine hinges on the efficacy of the carboxyl group activation step. This is where the choice of coupling reagent becomes paramount. We will delve into the mechanistic nuances and comparative performance of two widely used aminium-based coupling reagents: HBTU and HATU.

Mechanism of Action: The Formation of a Highly Reactive Activated Ester

Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) function by activating the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[1] This two-step process, occurring in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is crucial for efficient peptide bond formation.[2]

The general mechanism can be visualized as follows:

HBTU: The Workhorse Reagent

HBTU has been a staple in SPPS for many years due to its high efficiency and rapid reaction times for standard amino acids.[3] It activates the carboxylic acid to form an HOBt (1-hydroxybenzotriazole) ester. While effective for many applications, the reactivity of the HOBt ester can be insufficient to overcome the steric hindrance presented by N-alkylated amino acids, potentially leading to incomplete coupling and the formation of deletion sequences.

HATU: The Superior Choice for Hindered Couplings

Experimental evidence consistently demonstrates the superiority of HATU for coupling sterically hindered amino acids.[4] HATU is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of HOBt. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resultant OAt-ester significantly more reactive and susceptible to nucleophilic attack by the sterically encumbered secondary amine of Fmoc-N-(butyl)-glycine.[4] This enhanced reactivity translates to higher coupling efficiencies, faster reaction kinetics, and a reduced risk of side reactions. For challenging couplings, HATU is the preferred reagent.[]

Comparative Overview of HBTU and HATU for Fmoc-N-(butyl)-glycine Coupling

| Feature | HBTU | HATU | Rationale for Fmoc-N-(butyl)-glycine |

| Activating Moiety | HOBt (1-hydroxybenzotriazole) | HOAt (1-hydroxy-7-azabenzotriazole) | The electron-withdrawing nature of the pyridine nitrogen in HOAt makes the OAt ester more reactive than the HOBt ester.[4] |

| Reactivity | High | Very High | The increased reactivity of the HATU-derived active ester is crucial for overcoming the steric hindrance of the N-butyl group. |

| Coupling Efficiency | Good to Moderate | Excellent | Higher coupling yields are consistently observed with HATU for sterically hindered amino acids.[4] |

| Reaction Time | Longer (may require double coupling) | Shorter | The faster kinetics of HATU-mediated coupling reduces the overall synthesis time and minimizes potential side reactions.[] |

| Cost | Lower | Higher | While more expensive, the increased efficiency and reliability of HATU can be more cost-effective in the long run by avoiding failed syntheses and complex purifications. |

| Recommendation | Suitable for less hindered couplings | Highly Recommended | The superior performance of HATU in coupling sterically hindered residues makes it the optimal choice for ensuring high-yield incorporation of Fmoc-N-(butyl)-glycine. |

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful incorporation of Fmoc-N-(butyl)-glycine into a peptide sequence using Fmoc-based SPPS. All procedures should be performed in a dedicated peptide synthesis vessel, either manually or on an automated synthesizer.

General Workflow for SPPS Coupling

Protocol 1: Optimized Coupling of Fmoc-N-(butyl)-glycine using HATU (Recommended)

This protocol is highly recommended for achieving maximum coupling efficiency.

Materials:

-

Fmoc-N-(butyl)-glycine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard Fmoc-SPPS deprotection and washing solutions

Procedure:

-

Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino acid on the solid support, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Activation Solution Preparation: In a separate vessel, pre-activate the Fmoc-N-(butyl)-glycine by dissolving:

-

Fmoc-N-(butyl)-glycine (4 equivalents relative to resin loading)

-

HATU (3.9 equivalents) in DMF. Allow this solution to stand for 1-2 minutes.

-

-

Base Addition: Add DIPEA (8 equivalents) to the activation solution and mix thoroughly.

-

Coupling Reaction: Immediately add the complete activation solution to the washed resin.

-

Reaction Time: Agitate the reaction mixture for 2 to 4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), if the peptide sequence and protecting groups are stable under these conditions.

-

Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. Note: The Kaiser test will not give a positive result for the secondary amine of the newly coupled N-alkylated residue, but it will indicate if the preceding primary amine has been fully consumed.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, a second coupling is recommended. Repeat steps 2-7.

Protocol 2: Coupling of Fmoc-N-(butyl)-glycine using HBTU

This protocol can be used as an alternative, but may require longer reaction times or double coupling to achieve satisfactory results.

Materials:

-

Fmoc-N-(butyl)-glycine

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard Fmoc-SPPS deprotection and washing solutions

Procedure:

-

Resin Preparation: As in Protocol 1, ensure the resin is deprotected and thoroughly washed with DMF.

-

Activation Solution Preparation: In a separate vessel, pre-activate the Fmoc-N-(butyl)-glycine by dissolving:

-

Fmoc-N-(butyl)-glycine (4 equivalents relative to resin loading)

-

HBTU (3.9 equivalents) in DMF.

-

-

Base Addition: Add DIPEA (8 equivalents) to the activation solution and mix.

-

Coupling Reaction: Add the activation solution to the resin.

-

Reaction Time: Agitate the reaction mixture for at least 4 hours. A longer reaction time of up to 12 hours may be necessary.

-

Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

-

Double Coupling: Due to the lower reactivity of HBTU with sterically hindered amino acids, a second coupling is often necessary. Repeat steps 2-6.

Troubleshooting and Key Considerations

-

Incomplete Coupling: The primary challenge with Fmoc-N-(butyl)-glycine is incomplete coupling. Always monitor the reaction and be prepared to perform a second coupling. Using HATU from the outset minimizes this risk.

-

Aggregation: As the peptide chain elongates, the risk of aggregation increases, which can further hinder coupling efficiency. Ensure adequate solvent volumes and vigorous mixing.

-

Reagent Quality: The purity of the Fmoc-N-(butyl)-glycine, coupling reagents, and solvents is critical. Use high-quality reagents to avoid side reactions.

-

Guanidinylation: A potential side reaction with aminium-based reagents is the guanidinylation of the N-terminal amine, which caps the peptide chain. This is more likely to occur if the coupling reagent is used in large excess or if the coupling reaction is unusually slow. Using the recommended equivalents helps to mitigate this risk.

Conclusion

The successful incorporation of sterically demanding residues like Fmoc-N-(butyl)-glycine is a critical capability in modern peptide synthesis. While HBTU is a competent coupling reagent for many applications, the enhanced reactivity of HATU makes it the superior and recommended choice for overcoming the steric hindrance of N-alkylated amino acids. The higher reactivity of the HATU-derived OAt-ester leads to more efficient and complete coupling reactions, ultimately resulting in higher purity of the target peptide and a more streamlined synthesis process. By employing the optimized protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize complex peptides containing Fmoc-N-(butyl)-glycine, thereby advancing their research and development objectives.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). HBTU. Retrieved from [Link]

Sources

Application Note: High-Efficiency Protocol for Incorporating Fmoc-N-(butyl)-glycine in SPPS

Executive Summary

The incorporation of Fmoc-N-(butyl)-glycine (Fmoc-N(Bu)-Gly-OH) introduces a "peptoid" (N-substituted glycine) residue into a peptide backbone. While this modification enhances proteolytic stability and cell permeability, it presents a significant synthetic challenge: steric hindrance .

The butyl group on the backbone nitrogen creates a secondary amine that is significantly less nucleophilic than a standard primary amine. Consequently, the coupling of the subsequent amino acid onto this N-butyl terminus is the rate-limiting step, prone to deletion sequences and low yields. This guide details a high-fidelity protocol using HATU/HOAt activation and Chloranil monitoring to ensure successful incorporation and elongation.

Chemical Logic & Mechanistic Insight

The Steric Bottleneck

In standard Solid Phase Peptide Synthesis (SPPS), the growing chain terminates in a primary amine (-NH₂). Fmoc-N(Bu)-Gly-OH, once deprotected, exposes a secondary amine (-NH-Bu). The bulky butyl group shields the nucleophilic nitrogen, making it difficult for the activated carboxylate of the next incoming amino acid to attack.

-

Standard Reagents (HBTU/HCTU): Often insufficient for acylating hindered secondary amines.

-

Solution: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] The 7-aza-benzotriazole moiety (HOAt) effects a "neighboring group participation" via the pyridine nitrogen, accelerating the acylation rate by orders of magnitude compared to HOBt-based reagents.

Monitoring Constraints

The standard Kaiser Test (Ninhydrin) relies on the formation of Ruhemann's purple, which requires a primary amine. It will not detect free N-butyl secondary amines effectively.

-

Requirement: You must use the Chloranil/Acetaldehyde Test , which specifically turns blue/green in the presence of secondary amines.

Pre-Synthesis Considerations

| Parameter | Recommendation | Rationale |

| Resin Choice | ChemMatrix or Low-load Polystyrene (0.2–0.4 mmol/g) | High swelling (ChemMatrix) or low loading reduces inter-chain aggregation, which is exacerbated by hydrophobic alkyl tails. |

| Solvent | DMF (N,N-Dimethylformamide) | NMP (N-methylpyrrolidone) is a superior alternative if aggregation is observed, but DMF is standard for HATU couplings. |

| Temperature | Room Temp (Standard) / 50°C (Optional) | Microwave or conventional heating (50°C) significantly improves the coupling onto the N-butyl amine. Avoid heating if Cys/His are present to prevent racemization. |

Visual Workflow (DOT Diagram)

Figure 1: Strategic workflow for incorporating N-substituted glycines. Note the critical QC checkpoint using Chloranil.

Detailed Experimental Protocol

Part A: Coupling Fmoc-N-(butyl)-glycine-OH (The Monomer)

This step attaches the N-butyl residue to the growing chain. This is generally straightforward as the primary amine on the resin is unhindered.

-

Reagent Prep: Dissolve Fmoc-N(Bu)-Gly-OH (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq, optional but recommended) in DMF.

-

Activation: Add DIEA (Diisopropylethylamine, 8.0 eq) to the amino acid solution. Wait 30 seconds for pre-activation (yellow color).

-

Coupling: Add the activated solution to the resin.

-

Time: 60 minutes at Room Temperature.

-

-

Wash: Drain and wash with DMF (3x) and DCM (3x).[1]

-

QC (Kaiser Test): Perform a standard Kaiser test.

-

Result: Beads should be colorless (negative). If blue, repeat coupling.

-

Part B: Deprotection[2]

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle: Treat resin for 5 minutes, drain, then treat again for 15 minutes.

-

Wash: Extensive washing is critical here. DMF (5x), DCM (3x), DMF (3x).

-

Note: The resulting secondary amine is stable but prone to air oxidation if left too long. Proceed immediately to Part C.

-

Part C: Elongation (Coupling the NEXT Amino Acid)

This is the critical step. You are coupling onto a sterically hindered secondary amine.

-

Reagent Selection: Use HATU (preferred) or PyAOP . Avoid HBTU/PyBOP as they are often too slow, leading to diketopiperazine (DKP) formation or deletion.

-

Activation:

-

Amino Acid (Next AA): 5.0 eq

-

HATU: 4.9 eq

-

HOAt: 5.0 eq (The addition of free HOAt is highly recommended to boost kinetics).

-

DIEA: 10.0 eq

-

-

Coupling:

-

Add activated mixture to resin.

-

Time:2 hours (minimum) to Overnight .

-

Double Coupling:MANDATORY. Drain, wash, and repeat the coupling with fresh reagents.

-

-

Monitoring (Chloranil Test):

-

Take a few beads in a small glass tube.

-

Add 2 drops 2% Acetaldehyde in DMF .

-

Add 2 drops 2% Chloranil in DMF .

-

Wait 5 minutes.

-

Interpretation:

-

Dark Blue/Green Beads: Positive (Free secondary amine present = Incomplete coupling). -> Perform Triple Coupling or use Symmetric Anhydride.

-

Colorless/Amber Beads: Negative (Coupling complete). -> Proceed.

-

-

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Incomplete Coupling (Step C) | Chloranil test remains blue after double coupling. | Steric bulk of N-butyl group prevents attack. | 1. Switch to PyAOP (phosphonium salt).2. Increase Temp to 50°C (microwave).3. Use Symmetric Anhydride activation (AA:DIC 2:1, no base). |

| Diketopiperazine (DKP) Formation | Loss of mass (deletion of dipeptide) seen on MS. | Slow coupling allows the N-butyl amine to attack the preceding carbonyl (intramolecular cyclization). | 1. Use Trityl-based resins (2-CTC) if the N-butyl glycine is the 2nd residue.2. Couple the next AA immediately and rapidly (high concentration). |

| Aggregation | Shrinking resin; difficult filtration. | Hydrophobic butyl chains induce collapse in polar DMF. | Wash resin with DCM or THF before coupling to swell. Use Magic Mixture (DCM:DMF:NMP 1:1:1) for coupling.[1][2][3] |

References

-

Sigma-Aldrich (Merck).Fmoc Solid Phase Peptide Synthesis: Protocol and Troubleshooting.

-

Bachem.Guide to Coupling Reagents & Additives.

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Foundational text on N-substituted glycine chemistry).

-

Iris Biotech.Peptoids & Peptidomimetics Application Note. (Specifics on Chloranil testing).

Sources

Application Notes and Protocols for the Cleavage of Peptides Containing N-Butyl-Glycine from Solid-Phase Synthesis Resins

Introduction

The incorporation of N-alkylated amino acids, such as N-butyl-glycine, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance proteolytic stability, improve cell permeability, and modulate conformation, thereby offering a pathway to novel therapeutics with improved pharmacokinetic profiles. N-butyl-glycine, a member of the peptoid family, provides a flexible yet sterically influential building block.

Despite the synthetic advantages offered by solid-phase peptide synthesis (SPPS) for creating these complex molecules, the final cleavage of the N-alkylated peptide from the resin support presents unique challenges. Standard cleavage protocols, typically employing strong acids like trifluoroacetic acid (TFA), can lead to undesirable side reactions, most notably the hydrolysis of the peptide backbone at the N-alkylated residue.

This comprehensive guide provides a detailed examination of the mechanistic pitfalls associated with the cleavage of N-butyl-glycine-containing peptides and offers optimized, field-proven protocols to ensure high-yield and high-purity recovery of the target peptide. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified peptides.

Mechanism & Rationale: The Challenge of N-Alkylated Peptide Cleavage

The primary challenge in cleaving peptides containing N-alkylated amino acids lies in their inherent lability under standard acidic conditions. Trifluoroacetic acid (TFA), the most common reagent for cleaving peptides from acid-labile resins, can catalyze the hydrolysis of the peptide bond C-terminal to the N-alkylated residue.[1]

This undesired cleavage is proposed to proceed through an oxazolone-like intermediate. The electron-donating nature of the N-alkyl group can facilitate the formation of this intermediate, which is susceptible to hydrolysis, leading to fragmentation of the desired peptide.[1] This side reaction not only reduces the yield of the full-length peptide but also complicates purification efforts.

To mitigate this hydrolytic cleavage, a carefully optimized cleavage cocktail and protocol are essential. The key principles for successful cleavage are:

-

Control of Acidity: While a strong acid is necessary to cleave the peptide from the resin and remove side-chain protecting groups, prolonged exposure to high concentrations of TFA can exacerbate the hydrolysis of the N-alkylated peptide bond.[2][3]

-

Effective Scavenging: During cleavage, reactive cationic species are generated from the resin linker and side-chain protecting groups. These can lead to various side reactions, including alkylation of sensitive residues. A cocktail of scavengers is crucial to quench these reactive intermediates.[4][5]

-

Optimized Reaction Conditions: Factors such as reaction time and temperature must be carefully controlled to ensure complete cleavage and deprotection while minimizing degradation of the target peptide.[6]

This guide provides a robust protocol that balances these factors to achieve efficient and clean cleavage of N-butyl-glycine-containing peptides.

Materials and Equipment

Reagents

-

Peptide-resin containing the N-butyl-glycine sequence (e.g., on Rink Amide, Wang, or 2-chlorotrityl resin)

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

1,2-Ethanedithiol (EDT) (optional, for peptides with sensitive residues like Cys)

-

Phenol (optional, for peptides with Tyr and Trp)

-

Dichloromethane (DCM), peptide synthesis grade

-

Cold diethyl ether ((C₂H₅)₂O)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

Equipment

-

Reaction vessel (fritted syringe or round-bottom flask)

-

Shaker or vortex mixer

-

Fume hood

-

Centrifuge and centrifuge tubes (50 mL)

-

Nitrogen gas line for drying

-

Rotary evaporator (optional)

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

-

Mass spectrometer (e.g., LC-MS) for characterization

Experimental Protocols

This section details a step-by-step methodology for the efficient cleavage of peptides containing N-butyl-glycine from the solid support.

Protocol 1: Optimized TFA Cleavage for N-Butyl-Glycine Peptides

This protocol is designed to minimize the risk of hydrolysis at the N-alkylated residue while ensuring efficient cleavage and deprotection.

1. Resin Preparation:

-

Transfer the peptide-resin to a suitable reaction vessel (e.g., a fritted syringe).

-

Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual solvents from synthesis, such as N,N-dimethylformamide (DMF).[7][8]

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all residual DCM.

2. Cleavage Cocktail Preparation:

-

Standard Cocktail (Recommended for most sequences):

-

95% TFA

-

2.5% Triisopropylsilane (TIS)

-

2.5% Deionized Water (H₂O)

-

-

For peptides containing sensitive residues (e.g., Cys, Met, Trp):

-

90% TFA

-

5% TIS

-

2.5% Deionized Water (H₂O)

-

2.5% 1,2-Ethanedithiol (EDT)

-

Important: Prepare the cleavage cocktail fresh just before use in a fume hood. Add the TFA to the scavengers.

3. Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per 1 gram of resin).[6]

-

Gently agitate the mixture at room temperature for 1.5 to 2 hours. Avoid excessive heating. For particularly labile sequences, the reaction can be performed at 0°C in an ice bath.

-

Monitor the cleavage progress by taking a small aliquot of the cleavage solution, precipitating the peptide with cold ether, and analyzing by HPLC-MS.

4. Peptide Precipitation and Washing:

-

After the cleavage is complete, filter the TFA solution containing the cleaved peptide into a cold 50 mL centrifuge tube.

-

Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

-

Add cold diethyl ether (at least 10 times the volume of the TFA solution) to the centrifuge tube to precipitate the crude peptide.[9]

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2 x 20 mL) by resuspending the pellet and repeating the centrifugation and decanting steps. This removes residual scavengers and TFA.[7]

5. Drying and Storage:

-

After the final ether wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until a fine powder is obtained.[7]

-

Store the crude peptide at -20°C or below until further purification.

Visualization of the Cleavage Workflow

Caption: Workflow for the cleavage of N-butyl-glycine containing peptides.

Data Presentation: Cleavage Cocktail Comparison

The choice of cleavage cocktail is critical for minimizing side reactions. Below is a summary of common cleavage cocktails and their recommended applications.

| Reagent Cocktail | Composition (v/v) | Recommended Use | Potential Issues |

| Optimized Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for N-butyl-glycine peptides without other sensitive residues.[10][11] | May not be sufficient for peptides with multiple sensitive residues. |

| Reagent K (Modified) | 90% TFA, 5% TIS, 2.5% H₂O, 2.5% EDT | Peptides containing Cysteine, Methionine, or Tryptophan.[4][12] | Malodorous due to EDT. |

| Low TFA Cocktail | 80% TFA, 10% TIS, 5% H₂O, 5% DCM | For extremely acid-labile peptides to further reduce hydrolysis. | May result in incomplete cleavage or deprotection of some side-chain groups. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Cleavage | - Insufficient reaction time.- Inefficient swelling of the resin.- Steric hindrance around the cleavage site. | - Extend the cleavage time to 3-4 hours and monitor by HPLC.- Ensure the resin is thoroughly washed with DCM and dried before cleavage.- Consider a stronger acid cocktail or slightly elevated temperature (use with caution). |

| Peptide Fragmentation (Hydrolysis) | - Excessive exposure to strong acid.- High reaction temperature. | - Reduce the cleavage time to the minimum required for complete cleavage (monitor closely).- Perform the cleavage reaction at 0°C in an ice bath.- Use a lower concentration of TFA in the cleavage cocktail.[2][3] |

| Side Product Formation (Alkylation) | - Inadequate scavenging of reactive cations. | - Use a cleavage cocktail with a higher concentration of scavengers (e.g., increase TIS to 5%).- For peptides with Trp, consider adding phenol to the cocktail. |

| Poor Precipitation | - Peptide is soluble in diethyl ether.- Insufficient volume of ether used. | - Ensure the ether is ice-cold and use a larger volume (up to 20 times the TFA volume).- Consider using an alternative precipitation solvent like methyl-tert-butyl ether (MTBE). |

Conclusion

The successful cleavage of peptides containing N-butyl-glycine from solid-phase supports is a critical step that dictates the overall success of the synthesis. By understanding the potential for acid-catalyzed hydrolysis and employing an optimized cleavage protocol with a well-chosen scavenger cocktail, researchers can significantly improve the yield and purity of their target N-alkylated peptides. The protocols and troubleshooting guide provided herein offer a robust framework for navigating the challenges associated with these valuable molecules, ultimately facilitating their advancement in research and drug discovery.

References

-

Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]

-

Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. [Link]

-

A Field Guide to Optimizing Peptoid Synthesis. PMC. [Link]

-

Application Note Peptide Cleavage and Protected Cleavage Procedures. Gyros Protein Technologies. [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

-

Peptide Cleavage from Resin Protocol. CDN. [Link]

-

A Field Guide to Optimizing Peptoid Synthesis. ACS Publications. [Link]

-

A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. [Link]

- Cleavage of synthetic peptides.

-

Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications. [Link]

-

Cleavage from Wang Resin. Aapptec Peptides. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. [Link]

-

Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]

-

Post Cleavage Purification and Analysis of Peptides; TFA removal. AnaSpec. [Link]

Sources

- 1. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cem.de [cem.de]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. youtube.com [youtube.com]

- 9. peptide.com [peptide.com]